molecular formula C12H13N3O B8715921 4-methyl-6-phenylmethoxypyrimidin-2-amine

4-methyl-6-phenylmethoxypyrimidin-2-amine

Cat. No.: B8715921
M. Wt: 215.25 g/mol
InChI Key: GIZFKXVQZAUFIA-UHFFFAOYSA-N
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Description

4-methyl-6-phenylmethoxypyrimidin-2-amine: is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of an amino group at position 2, a methyl group at position 4, and a benzyloxy group at position 6 on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-6-phenylmethoxypyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates, followed by functional group modifications. For instance, benzylidene acetones and ammonium thiocyanates can be used as starting materials. The synthesis involves steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-methyl-6-phenylmethoxypyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: 4-methyl-6-phenylmethoxypyrimidin-2-amine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological targets. It may also serve as a precursor for the synthesis of nucleoside analogs, which are important in antiviral and anticancer research.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for designing inhibitors or modulators of biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for various applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of 4-methyl-6-phenylmethoxypyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with active sites or binding pockets, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting cell proliferation.

Comparison with Similar Compounds

    2-Amino-4-methylpyrimidine: Lacks the benzyloxy group, resulting in different chemical properties and applications.

    2-Amino-6-methylpyrimidine: Lacks the benzyloxy group and has a different substitution pattern, leading to variations in reactivity and biological activity.

    4-Amino-2,6-dimethoxypyrimidine:

Uniqueness: 4-methyl-6-phenylmethoxypyrimidin-2-amine is unique due to the presence of the benzyloxy group at position 6, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

4-methyl-6-phenylmethoxypyrimidin-2-amine

InChI

InChI=1S/C12H13N3O/c1-9-7-11(15-12(13)14-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15)

InChI Key

GIZFKXVQZAUFIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-4-methyl-6-hydroxypyrimidine (62.5 g., 0.50 mole) is dissolved in 500 ml of dimethylformamide and sodium hydride (0.5 mole) is added over a 1 hour period under a nitrogen atmosphere. The mixture is heated at 75° C. for 11/2 hours. Benzyl chloride (69.3 g., 0.55 moles) is then added over 15 minutes and the mixture is heated at 90° C. and stirred for 11/2 hours. After cooling, the reaction mixture is filtered and concentrated under vacuum to an oil from which 2-amino-4-methyl-6-benzyloxypyrimidine melting at 108°-109.5° C. is obtained by crystallization from n-butyl chloride.
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
69.3 g
Type
reactant
Reaction Step Three

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